5-ethyl-6-nitro-2,3-dihydro-1H-indole
Overview
Description
5-ethyl-6-nitro-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of ethyl and nitro groups to the indole nucleus can potentially enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-nitro-2,3-dihydro-1H-indole typically involves the nitration of 5-ethyl-2,3-dihydro-1H-indole. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6-position . The reaction is usually carried out at low temperatures to prevent over-nitration and degradation of the indole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the product . The use of automated systems also minimizes the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-nitro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 5-ethyl-6-amino-2,3-dihydro-1H-indole.
Substitution: Various 5-substituted-6-nitro-2,3-dihydro-1H-indole derivatives.
Oxidation: Indole-2,3-dione derivatives.
Scientific Research Applications
5-ethyl-6-nitro-2,3-dihydro-1H-indole has several applications in scientific research:
Mechanism of Action
The biological activity of 5-ethyl-6-nitro-2,3-dihydro-1H-indole is primarily due to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The indole nucleus can bind to multiple receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-6-nitro-2,3-dihydro-1H-indole
- 5-ethyl-7-nitro-2,3-dihydro-1H-indole
- 5-ethyl-6-amino-2,3-dihydro-1H-indole
Uniqueness
5-ethyl-6-nitro-2,3-dihydro-1H-indole is unique due to the specific positioning of the ethyl and nitro groups, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds . The presence of the nitro group at the 6-position enhances its potential as a pharmacophore, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
5-ethyl-6-nitro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-5-8-3-4-11-9(8)6-10(7)12(13)14/h5-6,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJPRDMOSBREFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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